molecular formula C7H10N2O3S B055088 Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate CAS No. 121087-97-6

Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate

Cat. No. B055088
M. Wt: 202.23 g/mol
InChI Key: WUMAYOSSWGFVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate (EAMOT) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. EAMOT is a thiazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.

Mechanism Of Action

The mechanism of action of Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate involves the inhibition of various enzymes and signaling pathways. Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins in cells. Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression. Additionally, Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway.

Biochemical And Physiological Effects

Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.

Advantages And Limitations For Lab Experiments

Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate has several advantages for lab experiments, including its high purity and stability. Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate has been synthesized using various methods that have been optimized to yield high-quality Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate that can be used in scientific research. Additionally, Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate has been shown to have low toxicity and high specificity, making it a useful tool for studying biological systems. However, Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate also has limitations, including its high cost and limited availability.

Future Directions

There are several future directions for research on Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate. One direction is to further investigate the mechanism of action of Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate, including its effects on various enzymes and signaling pathways. Another direction is to explore the potential applications of Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate in the development of new drugs, including cancer treatments and antibiotics. Additionally, future research could focus on optimizing the synthesis method of Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate to increase its yield and reduce its cost. Finally, future research could explore the potential of Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate as a tool for studying biological systems, including the role of thiazole derivatives in enzyme inhibition and signaling modulation.
Conclusion:
In conclusion, Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate is a synthetic compound that has potential applications in scientific research, including in the development of new drugs and as a tool for studying biological systems. Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively. Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate has several advantages for lab experiments, including its high purity and stability, but also has limitations, including its high cost and limited availability. There are several future directions for research on Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate, including investigating its mechanism of action, exploring its potential applications in drug development, optimizing its synthesis method, and studying its role in biological systems.

Synthesis Methods

Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate can be synthesized using various methods, including the reaction of ethyl 2-aminothiazole-5-carboxylate with methyl isothiocyanate, or the reaction of ethyl 2-aminothiazole-5-carboxylate with methyl isocyanate followed by oxidation. Another method involves the reaction of ethyl 2-aminothiazole-5-carboxylate with ethyl chloroformate followed by reaction with sodium azide and oxidation. These methods have been optimized to yield high-quality Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate that can be used in scientific research.

Scientific Research Applications

Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate has potential applications in scientific research, including in the development of new drugs and as a tool for studying biological systems. Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate has been used as a tool for studying the role of thiazole derivatives in biological systems, including the inhibition of enzymes and the modulation of signaling pathways.

properties

CAS RN

121087-97-6

Product Name

Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C7H10N2O3S/c1-3-12-5(11)7(2)4(10)9-6(8)13-7/h3H2,1-2H3,(H2,8,9,10)

InChI Key

WUMAYOSSWGFVMD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(C(=O)N=C(S1)N)C

Canonical SMILES

CCOC(=O)C1(C(=O)N=C(S1)N)C

synonyms

5-Thiazolecarboxylicacid,2-amino-4,5-dihydro-5-methyl-4-oxo-,ethylester(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.